Antithyroid Potency: 6-Cyclobutyl vs. 6-Cyclopropyl-2-thiouracil — A 3.3-Fold Difference in Relative Activity
In the seminal SAR study by Jackman et al., the antithyroid activity of a series of 6-substituted-2-thiouracils was assessed relative to unsubstituted 2-thiouracil (relative potency = 1). The 6-cyclobutyl derivative exhibited a relative potency of 3, whereas the 6-cyclopropyl analog showed a relative potency of 10—a 3.3-fold higher activity [1]. This striking difference, despite a single methylene group contraction, demonstrates that the cyclobutyl analog occupies a distinct activity niche: significantly attenuated relative to the maximally active cyclopropyl, yet clearly differentiated from the near-baseline cyclopentyl. For SAR profiling, the cyclobutyl compound provides an essential intermediate data point that cannot be interpolated from the flanking ring sizes.
| Evidence Dimension | Relative antithyroid potency (thiouracil = 1) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 6-Cyclopropyl-2-thiouracil: 10 |
| Quantified Difference | 3.3-fold lower relative potency for the cyclobutyl vs. cyclopropyl derivative |
| Conditions | Antithyroid activity assay in rats; method as described in Jackman et al., J. Am. Chem. Soc. 1948, 70, 497–500. |
Why This Matters
The 3.3-fold potency gap between cyclobutyl and cyclopropyl proves that ring-size contraction is not a viable substitution strategy; procurement of the cyclobutyl derivative is essential for experiments requiring the specific pharmacodynamic profile of the four-membered ring.
- [1] Jackman, M.; Bergman, A.J.; Archer, S. The preparation of some 6-substituted-2-thiouracils. J. Am. Chem. Soc. 1948, 70 (2), 497–500. DOI: 10.1021/ja01182a019. View Source
